molecular formula C19H19F4N3O B1676088 HPGDS inhibitor 1

HPGDS inhibitor 1

Cat. No.: B1676088
M. Wt: 381.4 g/mol
InChI Key: LPUCBGGXXIUBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the conversion of PGH2 to PGD2 , a prostaglandin involved in various physiological processes including inflammation and allergic reactions .

Mode of Action

This compound interacts with its target, HPGDS, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of PGH2 to PGD2, thereby controlling the level of PGD2 in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . By inhibiting HPGDS, the compound prevents the conversion of PGH2 to PGD2, disrupting the normal flow of this pathway . This can have downstream effects on various physiological processes, including inflammation and allergic reactions .

Result of Action

The primary result of this compound’s action is the reduction of PGD2 levels in the body . This can lead to a decrease in inflammation and allergic reactions, as PGD2 plays a significant role in these processes . For example, this compound has been shown to control the decline in motor function in Duchenne muscular dystrophy (DMD) patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the body that can bind to HPGDS could potentially affect the inhibitor’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Biochemical Analysis

Biochemical Properties

HPGDS inhibitor 1 interacts with the enzyme Hematopoietic Prostaglandin D Synthase (HPGDS), inhibiting its activity . The IC50 values in enzyme and cellular assays are 0.6 nM and 32 nM, respectively . Notably, this compound does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce glutathione (GSH) levels in glioblastoma multiforme (GBM) cell lines, leading to the accumulation of intracellular 4-HNE, a byproduct of lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the HPGDS enzyme . This inhibition disrupts the cellular redox balance and inhibits the activation of JNK signaling . It also prevents the conversion of PGH2 to PGD2, a prostaglandin involved in various physiological processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using the mdx mouse model of Duchenne muscular dystrophy (DMD), it was found that hindlimb grip strength was two-fold greater in the this compound-treated mdx group, compared to untreated mdx mice .

Metabolic Pathways

This compound is involved in the arachidonic acid/COX pathway, acting downstream to catalyze the isomerization of PGH2 to PGD2 . This makes it an interesting target to treat allergic inflammation .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. The HPGDS enzyme, which this compound targets, is localized to the vesicles and cytosol . Therefore, it can be inferred that this compound may also localize to these subcellular compartments to exert its inhibitory effects.

Preparation Methods

The preparation of HPGDS inhibitor 1 involves synthetic routes and reaction conditions that ensure high purity and efficacy. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final product purification. Industrial production methods focus on optimizing yield and scalability while maintaining the compound’s bioactivity .

Chemical Reactions Analysis

HPGDS inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Allergic Diseases

HPGDS inhibitor 1 has shown promise in treating allergic conditions such as asthma and rhinitis. Research indicates that inhibition of HPGDS may be more effective than targeting individual receptors like DP-1 or CRTH2 alone . In vivo studies have demonstrated that administration of this compound can significantly reduce PGD2 production, which is a key mediator in allergic responses.

Case Study:
In an animal model of asthma, oral administration of this compound led to a dose-dependent reduction in PGD2 levels and improved respiratory function .

Muscular Dystrophy

The compound has also been investigated for its effects on muscular dystrophy, particularly Duchenne muscular dystrophy (DMD). Studies indicate that inhibiting HPGDS can ameliorate muscle necrosis associated with this genetic disorder.

Case Study:
In a murine model of DMD, treatment with this compound resulted in a significant decrease in muscle necrosis and inflammatory cytokine levels compared to control groups. This suggests that HPGDS plays a role in the pathophysiology of muscular necrosis and that its inhibition can provide therapeutic benefits .

Inflammatory Conditions

This compound has been explored for its anti-inflammatory properties. By reducing PGD2 synthesis, the compound may mitigate inflammation in various tissues.

Case Study:
In models of induced muscle injury, administration of this compound facilitated functional repair and reduced inflammatory cell infiltration into damaged tissues . This highlights its potential utility in treating acute inflammatory conditions.

Biological Activity

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme involved in the synthesis of prostaglandin D2 (PGD2), which plays significant roles in various physiological and pathological processes, including allergic reactions and muscular dystrophy. The development of selective inhibitors for H-PGDS, such as HPGDS Inhibitor 1, is crucial for therapeutic interventions in these conditions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

This compound operates primarily by degrading the H-PGDS protein through the ubiquitin-proteasome system (UPS). This compound is designed as a PROTAC (proteolysis-targeting chimera), which combines two ligands: TFC-007 (specific to H-PGDS) and pomalidomide (which recruits cereblon as an E3 ligase). This dual mechanism not only inhibits the enzymatic activity of H-PGDS but also facilitates its degradation, leading to reduced levels of PGD2 production.

Key Findings

  • Degradation Efficiency : In studies using human KU812 cells, this compound demonstrated effective reduction of H-PGDS protein levels at concentrations starting from 10 nM, with maximum efficacy observed at 100–1000 nM after prolonged incubation periods .
  • Specificity : The inhibitor selectively targets H-PGDS without significantly affecting other prostaglandin synthases such as mPGES-1 or AKR-1B1 .

Efficacy in Preclinical Models

This compound has shown promising results in various preclinical models, particularly concerning its impact on inflammatory conditions and muscular dystrophy.

Case Study: Muscular Necrosis Models

In a study investigating muscular necrosis induced by bupivacaine in mice, treatment with an H-PGDS inhibitor (HQL-79) led to significant reductions in necrotic muscle volume and inflammatory cytokine levels. The study highlighted that inhibition of H-PGDS was more effective than targeting PGD2 receptors alone .

ParameterControl GroupHQL-79 Treated Group
Necrotic Muscle Volume (mm³)12060
CD11b mRNA LevelsHighLow
TGF-β1 mRNA LevelsHighLow

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. The compound has an IC50 value of approximately 0.7 nM for enzyme inhibition, indicating high potency. Additionally, it demonstrates acceptable absorption and distribution characteristics suitable for oral administration .

Clinical Implications

The selective inhibition of H-PGDS by compounds like this compound offers therapeutic benefits for conditions linked to elevated levels of PGD2, such as allergic diseases and muscular dystrophies. Ongoing clinical trials are evaluating the safety and efficacy of these inhibitors in human subjects, with initial results indicating good tolerability and absence of serious adverse events .

Properties

IUPAC Name

6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCBGGXXIUBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2,2,2-Trifluoroethyl)piperidin-4-amine was synthesized as in steps a-c of Example 1. To a 250 mL round bottom flask containing 6-(3-fluorophenyl)pyridine-3-carboxylic acid (see Example 3, Step A)(2.01 g, 9.25 mmol ) in DMA (35 mL) was added EDAC/EDC*HCl(1.95 g, 10.2 mmol), HOBt (1.38 g, 10.2 mmol), 1-(2,2,2-trifluoroethyl)piperidin-4-amine (1.85 g, 10.2 mmol) and NMM (2.23 mL, 20.4). After stirring at room temperature for 2 hours the reaction mixture was diluted with water (100 mL) and the resulting solid filtered and dried to give the desired product (2.96 g). LCMS (ES+) 4.55 min (TIC, 90%; 1H NMR purity >95%); 1H NMR (400 MHz, DMSO-d6) □ ppm 1.60 (dq, J=11.84, 3.48 Hz, 2 H) 1.81 (d, J=10.62 Hz, 2H) 2.44 (t, J=11.16 Hz, 2H) 2.50 (br. s., 2H) 2.94 (d, J=11.53 Hz, 2H) 3.74-3.87 (m, 1H) 7.32 (dt, J=8.37, 2.29 Hz, 1H) 7.57 (q, 1H) 7.96 (d, J=10.43 Hz, 1H) 8.01 (d, J=7.69 Hz, 1H) 8.14 (d, J=8.24 Hz, 1H) 8.28 (dd, J=8.24, 2.20 Hz, 1H) 8.49 (d, J=7.50 Hz, 1H) 9.07 (d, J=1.83 Hz, 1H); MS(ES+) 382 (M+1); HRMS (TOF, ES+) calculated for C19H19F4N3O+H+: 382.1542; observed 382.1548.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
EDAC EDC
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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